(1R,2S)-2-aminocyclohexanol hydrochloride

Description

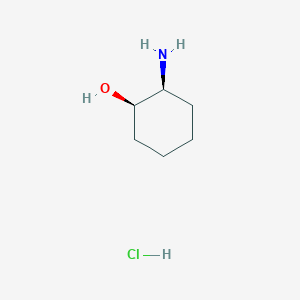

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190792-72-4, 6936-47-6 | |

| Record name | (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2S)-2-aminocyclohexanol hydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of (1R,2S)-2-aminocyclohexanol Hydrochloride

Abstract

This compound is a chiral amino alcohol of significant interest to researchers, scientists, and drug development professionals. As a hydrochloride salt, its properties are tailored for enhanced solubility and handling. This technical guide provides a comprehensive overview of its core basic properties, including physicochemical characteristics, stability, and its role in biochemical pathways. Detailed experimental protocols for determining key parameters like pKa and solubility are provided, alongside graphical workflows to aid in laboratory application.

Physicochemical Properties

This compound is the hydrochloride salt of the cis-isomer of 2-aminocyclohexanol. The presence of both an amino group and a hydroxyl group on the cyclohexane ring, combined with its specific stereochemistry, makes it a valuable chiral building block in asymmetric synthesis.[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base form.

The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO · HCl (or C₆H₁₄ClNO) | [2][3] |

| Molecular Weight | 151.63 g/mol | [2][3] |

| Appearance | White to off-white or light beige crystalline powder | |

| Melting Point | 186°C to 190°C | [4] |

| Optical Purity | ≥97% (enantiomeric excess) | [2] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 46.3 Ų | [3] |

Basicity and Solubility Profile

The basicity of (1R,2S)-2-aminocyclohexanol arises from the lone pair of electrons on the nitrogen atom of the primary amine group. As a hydrochloride salt, the amine is protonated, forming an ammonium salt. This significantly influences its solubility.

Solubility: The compound is characterized as being soluble in water. This is a direct result of the ionic nature of the hydrochloride salt, which readily dissociates in polar solvents like water.

pKa: An experimental pKa value for the protonated amine of this compound is not readily available in the cited literature. However, related studies on trans-2-aminocyclohexanol derivatives have reported pKa values ranging from 2.5 to 7.4, depending on other substituents on the ring.[5] The pKa is a critical parameter as it determines the charge state of the molecule at a given pH, which in turn affects its biological activity, membrane permeability, and solubility. A detailed protocol for its experimental determination is provided in Section 5.

Stability and Storage

This compound is generally stable under recommended storage conditions.[6] However, it is important to note its hygroscopic nature, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a dry, well-ventilated place. Exposure to moist air or water should be avoided. The material is incompatible with strong oxidizing agents.[7] For long-term storage, an inert atmosphere is recommended.

Applications in Research and Drug Development

The primary value of (1R,2S)-2-aminocyclohexanol lies in its defined stereochemistry, which is crucial for interactions with biological systems and for the synthesis of enantiomerically pure pharmaceuticals.[1]

4.1. Chiral Building Block: It serves as a versatile chiral precursor for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure is a key component in the development of chiral ligands used for asymmetric catalysis, such as in the transfer hydrogenation of ketones, to achieve high enantioselectivity.[1]

4.2. Role in Cispentacin Biosynthesis: In a biochemical context, (1R,2S)-2-aminocyclohexanol is recognized as a substrate for type II polyketide synthase-like enzymes, specifically AmcF–AmcG. These enzymes are involved in the biosynthesis of cispentacin, an antifungal nonproteinogenic amino acid. This interaction highlights the compound's utility in studying enzyme mechanisms and metabolic pathways.[1]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for determining the fundamental basic properties of this compound.

5.1. Protocol for Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant is added, with the inflection point of the resulting curve corresponding to the pKa.

Methodology:

-

Preparation: Prepare a ~1 mM solution of this compound in deionized water. Also prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl. To maintain constant ionic strength, 0.15 M KCl can be added to the sample solution.

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Titration: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Collection: Add small, precise increments of the 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Analysis: Continue the titration until the pH has passed the expected equivalence point (typically pH 11-12 for an amine hydrochloride). Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the titration curve).

5.2. Protocol for Determination of Aqueous Solubility

This protocol provides a basic method for qualitatively and quantitatively assessing the solubility of the compound in water.

Methodology:

-

Qualitative Assessment:

-

Add a small, known amount (e.g., 25 mg) of the compound to a test tube.

-

Add a measured volume of deionized water (e.g., 0.75 mL) in portions.

-

After each addition, shake the tube vigorously for a set period (e.g., 30 seconds).

-

Observe if the solid dissolves completely. Record the approximate volume of solvent required.

-

-

Quantitative Assessment (Shake-Flask Method):

-

Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of water in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, letting undissolved solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included (filtration or centrifugation may be necessary).

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve). This concentration represents the equilibrium solubility.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classification: It is known to cause skin irritation and serious eye damage or irritation.[3][8]

-

Precautionary Statements:

-

Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If on skin, wash with plenty of soap and water.[8]

-

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.[6]

References

- 1. (1R,2S)-2-Aminocyclohexanol [benchchem.com]

- 2. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]

- 3. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2R)-2-Aminocyclohexanol | C6H13NO | CID 2724651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westmont.edu [westmont.edu]

- 6. Page loading... [guidechem.com]

- 7. cis-2-Aminocyclohexanol hydrochloride, 99+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

Technical Guide: (1R,2S)-2-Aminocyclohexanol Hydrochloride (CAS No. 190792-72-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-Aminocyclohexanol hydrochloride is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable starting material for the synthesis of a wide array of chiral ligands, auxiliaries, and pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in asymmetric synthesis, and an exploration of its role in the development of targeted therapeutics, specifically focusing on the inhibition of Spleen Tyrosine Kinase (SYK).

Core Compound Properties

This compound is a commercially available chiral amine that serves as a versatile precursor in numerous chemical transformations.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 190792-72-4 | [1][3] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | |

| Optical Purity | Typically ≥97% (enantiomeric excess) | |

| Solubility | Soluble in water | |

| Storage | 2-8°C |

Spectroscopic Data:

| Spectrum | Interpretation |

| Proton NMR (¹H NMR) | Conforms to the expected structure of this compound.[4] |

| Infrared (IR) | Shows characteristic peaks for O-H, N-H, and C-H stretching vibrations, consistent with the functional groups present. |

| Mass Spectrometry (MS) | The molecular ion peak corresponds to the molecular weight of the free base (115.17 g/mol ). |

Applications in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral precursor for the synthesis of ligands and auxiliaries for asymmetric catalysis.[5][6] The stereochemically defined amino and hydroxyl groups provide a rigid scaffold that can effectively induce chirality in a variety of chemical reactions.

Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are a prominent class of ligands in asymmetric catalysis. The synthesis of these ligands often utilizes 1,2-amino alcohols like (1R,2S)-2-aminocyclohexanol. A general experimental workflow for the synthesis of a bis(oxazoline) ligand is depicted below.

Application in Asymmetric Hydrogenation

Ligands derived from (1R,2S)-2-aminocyclohexanol have been successfully employed in asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity.[7] A typical reaction is the reduction of acetophenone to 1-phenylethanol.

Table 2: Performance of Chiral Ligands in Asymmetric Transfer Hydrogenation of Acetophenone

| Chiral Ligand Source | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (1R,2S)-aminoindanol | [RhCp*Cl₂]₂ / Ligand | Acetophenone | High | 90-99 | [8] |

| (1R,2R)-cyclohexane-1,2-diamine | Rh(III) complexes | Aromatic Ketones | 50-100 | 90-99 | [8] |

Role in Drug Development: Spleen Tyrosine Kinase (SYK) Inhibition

A significant application of (1R,2S)-2-aminocyclohexanol is in the synthesis of pharmacologically active molecules. A notable example is its use as a key building block for the development of a novel, orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), designated as RO9021.[9][10]

Chemical Structure of RO9021: 6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide.[9][10]

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[5] It is a key mediator in both innate and adaptive immunity, and its dysregulation is implicated in autoimmune diseases and certain cancers.[6]

SYK Signaling Pathway

The signaling cascade initiated by the B-cell receptor (BCR) is a well-characterized pathway involving SYK. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the activation of SYK, which in turn activates downstream effectors, ultimately leading to cellular responses such as proliferation, differentiation, and antibody production.

Experimental Protocols

General Procedure for the Synthesis of a Chiral Bis(oxazoline) Ligand from this compound

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

This compound

-

Dicarboxylic acid dichloride (e.g., malonyl chloride)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Thionyl chloride (SOCl₂)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Amide Formation:

-

To a solution of this compound (2.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

-

Slowly add a solution of the dicarboxylic acid dichloride (1.0 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude di-amide.

-

-

Oxazoline Formation (Cyclization):

-

Dissolve the crude di-amide in anhydrous DCM and cool to 0 °C.

-

Slowly add thionyl chloride (2.2 eq) and stir for 30 minutes at 0 °C.

-

Add triethylamine (4.4 eq) and allow the reaction to warm to room temperature, stirring for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the chiral bis(oxazoline) ligand.

-

Representative Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[Rh(Cp*)Cl₂]₂ (or other suitable metal precursor)

-

Chiral ligand (synthesized from (1R,2S)-2-aminocyclohexanol)

-

Acetophenone

-

Isopropanol (solvent and hydrogen source)

-

Potassium hydroxide (or other base)

Procedure:

-

In an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in isopropanol.

-

Stir the mixture at room temperature for a designated pre-activation period.

-

Add the base (e.g., a solution of KOH in isopropanol).

-

Add acetophenone to the activated catalyst solution.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with a dilute aqueous acid solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-phenylethanol by flash chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

This compound is a cornerstone chiral building block with broad utility in asymmetric synthesis and drug discovery. Its application in the development of highly selective kinase inhibitors like RO9021 underscores its importance for medicinal chemists and pharmaceutical researchers. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working in these fields.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.cn]

- 5. (1R,2S)-2-Aminocyclohexanol [benchchem.com]

- 6. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1R,2S)-2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (1R,2S)-2-aminocyclohexanol hydrochloride. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data and detailed experimental insights.

Chemical Structure and Properties

This compound is a chiral organic compound with the molecular formula C₆H₁₄ClNO.[1] It is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanol. The "(1R,2S)" designation defines the absolute stereochemistry at the two chiral centers on the cyclohexane ring, indicating a cis relationship between the amino and hydroxyl groups.[2]

The cyclohexane ring typically adopts a stable chair conformation. The cis configuration allows for the potential of intramolecular hydrogen bonding between the amino and hydroxyl groups, which can influence its conformational preferences and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 190792-72-4 | [1][3] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | |

| Solubility | Soluble in water | |

| Optical Purity | Typically ≥97% enantiomeric excess | [3] |

Synthesis of this compound

The enantiomerically pure form of (1R,2S)-2-aminocyclohexanol is a valuable chiral building block. Its synthesis is a key step for its application in asymmetric synthesis. Several strategies have been developed to obtain the desired stereoisomer.

Enantioselective Synthesis from Meso-Epoxides

One effective method involves the enantioselective addition of a carbamate to a meso-epoxide, catalyzed by a chiral catalyst. This approach allows for the preparation of the target compound in high enantiomeric purity.

Experimental Protocol: Enantioselective Synthesis of trans-1,2-Amino Alcohols

While this protocol is for the trans isomer, it illustrates a common strategy for the asymmetric synthesis of aminocyclohexanols. A similar approach with modifications to achieve the cis configuration can be envisioned.

-

Catalyst Preparation: An oligomeric (salen)Co-OTf complex is used as the catalyst.

-

Reaction Setup: Phenyl carbamate is added to a solution of the meso-epoxide (e.g., cyclohexene oxide) in the presence of the chiral catalyst.

-

Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., 50 °C) for a set duration (e.g., 24 hours) to achieve a good balance of reaction rate and enantioselectivity.[4]

-

Workup and Deprotection: The reaction mixture is subjected to basic conditions to deprotect the amino group.

-

Purification and Salt Formation: The resulting amino alcohol is purified and can be recrystallized as the hydrochloride salt to yield the final product with high enantiomeric excess (>99% ee).[4]

Table 2: Representative Data for Enantioselective Carbamate Addition to Cyclohexene Oxide

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 0.5 - 1 | 50 | 24 | 91 | 95 |

Note: This data is for the formation of a protected trans-2-aminocyclohexanol derivative.[4]

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity and stereochemistry of the molecule. The coupling constants between the protons on the carbon atoms bearing the amino and hydroxyl groups can provide evidence for their cis relationship.[2] A product conforming to the structure is expected to have a proton NMR spectrum consistent with the (1R,2S)-cis configuration.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.

Specific peak data and spectra are typically found in primary research articles and supplier documentation.

Applications in Asymmetric Synthesis and Drug Development

(1R,2S)-2-aminocyclohexanol and its derivatives are valuable chiral auxiliaries and ligands in asymmetric catalysis. Their rigid conformational structure and the presence of two coordinating functional groups make them effective in controlling the stereochemical outcome of various chemical reactions.

Chiral Ligands in Asymmetric Catalysis

Derivatives of aminocyclohexanols can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions, such as reductions and carbon-carbon bond-forming reactions. The predictable stereochemical environment created by these ligands around a metal center can lead to high enantioselectivity in the formation of the desired product.

References

- 1. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 3. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]

- 4. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (1R,2S)-2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2S)-2-aminocyclohexanol hydrochloride, a pivotal chiral building block in modern organic synthesis and drug discovery. This document details its physicochemical properties, synthesis methodologies, and its significant role in the development of therapeutic agents, particularly as a scaffold for enzyme inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its chirality, conferred by the specific stereochemistry at the 1 and 2 positions of the cyclohexyl ring, is a critical feature that dictates its application in asymmetric synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| CAS Number | 190792-72-4 | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | |

| Stereochemistry | (1R,2S) | [1] |

Synthesis Methodology

The enantioselective synthesis of (1R,2S)-2-aminocyclohexanol is crucial for its application as a chiral auxiliary and building block. One effective method involves the asymmetric aminohydroxylation of cyclohexene. The resulting amino alcohol is then converted to its hydrochloride salt.

Experimental Protocol: Asymmetric Aminohydroxylation of Cyclohexene

This protocol outlines a general procedure for the synthesis of the free amino alcohol, which is subsequently converted to the hydrochloride salt.

| Step | Procedure |

| 1. Catalyst Preparation | In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a chiral ligand (e.g., a derivative of a Cinchona alkaloid) and a suitable metal precursor (e.g., a potassium osmate salt) are dissolved in an appropriate solvent system (e.g., a mixture of t-butanol and water). The mixture is stirred at a controlled temperature to form the active chiral catalyst complex. |

| 2. Aminohydroxylation | Cyclohexene is added to the reaction mixture, followed by the slow, simultaneous addition of a nitrogen source (e.g., chloramine-T or a related sulfonamide derivative) and a base (e.g., sodium hydroxide). The reaction is maintained at a low temperature (e.g., 0 °C) and stirred vigorously for a specified period, typically several hours, until the reaction is complete as monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |

| 3. Work-up and Isolation | Upon completion, the reaction is quenched with a reducing agent (e.g., sodium sulfite) to decompose the osmate esters. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude (1R,2S)-2-aminocyclohexanol. |

| 4. Purification | The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the enantiomerically pure (1R,2S)-2-aminocyclohexanol. |

| 5. Hydrochloride Salt Formation | The purified (1R,2S)-2-aminocyclohexanol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The resulting white solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound. |

Applications in Asymmetric Synthesis and Drug Discovery

The distinct stereochemical arrangement of the amino and hydroxyl groups on the cyclohexane scaffold makes (1R,2S)-2-aminocyclohexanol a valuable chiral precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and chiral ligands for asymmetric catalysis.

Chiral Ligand Synthesis

(1R,2S)-2-aminocyclohexanol serves as a versatile starting material for the synthesis of chiral ligands. These ligands, when complexed with transition metals, can catalyze a wide range of asymmetric reactions, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions, with high enantioselectivity.

Caption: Synthesis of chiral ligands from (1R,2S)-2-aminocyclohexanol.

Precursor for Enzyme Inhibitors

A significant application of this compound is in the synthesis of enzyme inhibitors. Its rigid chiral scaffold allows for the precise spatial orientation of pharmacophoric groups, leading to potent and selective inhibition of therapeutic targets.

Case Study: Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption. Its inhibition is a therapeutic strategy for osteoporosis. Derivatives of aminocyclohexanol have been explored as potent inhibitors of cathepsin K.

The mechanism of inhibition often involves the interaction of a warhead group on the inhibitor with the catalytic cysteine residue in the active site of cathepsin K. The aminocyclohexanol scaffold serves to position this warhead and other functional groups for optimal binding affinity and selectivity.

Caption: Mechanism of Cathepsin K inhibition by an aminocyclohexanol derivative.

Biological Relevance and Signaling Pathways

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives are designed to interact with specific biological targets. Its structural motif is found in natural products and is relevant to biosynthetic pathways.

Relevance to Cispentacin Biosynthesis

The aminocyclohexanol core is structurally related to the aminocyclopentanol core of cispentacin, an antifungal antibiotic. The biosynthesis of cispentacin involves a unique set of enzymes, including a type II polyketide synthase (PKS)-like machinery.[3][4] Understanding these pathways can provide insights for synthetic biology and the development of novel antimicrobial agents.

Caption: Simplified overview of the cispentacin biosynthesis pathway.

Conclusion

This compound is a fundamentally important molecule in the field of stereoselective synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for the construction of complex chiral molecules. Its application in the development of enzyme inhibitors, such as those targeting cathepsin K, highlights its significance in modern drug discovery programs aimed at treating a range of human diseases. The continued exploration of this and related chiral scaffolds is expected to yield novel therapeutic agents with enhanced potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin [ideas.repec.org]

(1R,2S)-2-aminocyclohexanol hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (1R,2S)-2-Aminocyclohexanol Hydrochloride

Introduction

(1R,2S)-2-aminocyclohexanol is a chiral amino alcohol, specifically the cis stereoisomer, where the amino and hydroxyl groups are positioned on the same side of the cyclohexane ring.[1][2] This specific spatial arrangement allows for strong intramolecular hydrogen bonding, which influences its reactivity and selectivity.[2] As a valuable chiral building block, it is of significant interest in organic and medicinal chemistry. Its inherent chirality is crucial for the synthesis of complex organic molecules and pharmaceuticals with specific three-dimensional structures essential for their biological function.[2] Applications for this compound and its derivatives are found in the development of chiral ligands for asymmetric catalysis, probing enzyme mechanisms, and as a structural scaffold in the discovery of drugs targeting conditions like neurodegenerative diseases.[1][2] This document provides a detailed technical overview of the primary synthetic pathways to obtain this compound.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound is primarily achieved through two main strategies: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral starting material.

-

Chiral Resolution via Diastereomeric Salt Formation: This classical and robust method involves the separation of a racemic mixture of an aminocyclohexanol precursor, typically the trans-isomer, by reacting it with a chiral resolving agent. This reaction forms diastereomeric salts, one of which can be selectively crystallized and isolated. The desired enantiomer is then liberated from the salt.

-

Asymmetric Ring Opening of Epoxides: This modern approach utilizes a chiral catalyst to enantioselectively open a prochiral epoxide, such as cyclohexene oxide, with a nitrogen-containing nucleophile. This method can directly establish the desired stereochemistry in a single key step.

Synthesis Pathway 1: Chiral Resolution of Racemic trans-2-Aminocyclohexanol

A common and effective industrial method involves the preparation of racemic trans-2-aminocyclohexanol, followed by resolution using a chiral acid. The resulting enantiopure trans-aminocyclohexanol can then be used to obtain the desired cis-isomer, or a racemic cis-precursor can be resolved directly. A prominent example is the resolution of racemic trans-2-aminocyclohexanol using an optically active organic acid to form diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol: Resolution using R-(-)-2-Methoxyphenylacetic Acid

This protocol is adapted from procedures involving the resolution of racemic trans-2-aminocyclohexanol.

Step 1: Preparation of Racemic trans-2-Aminocyclohexanol Racemic trans-2-aminocyclohexanol can be prepared in high yield by the reaction of cyclohexene oxide with an excess of ammonia in an autoclave.[3] The crude product is then purified by distillation or crystallization.[3] For instance, treating cyclohexene oxide with 50 wt% aqueous ammonia at 120°C and 7 MPa can achieve 100% conversion with 98.6% selectivity for 2-aminocyclohexanol.[4]

Step 2: Diastereomeric Salt Formation and Crystallization

-

In a suitable reaction vessel, dissolve 1.5 mmol of racemic trans-2-aminocyclohexanol and 1.5 mmol of R-(-)-2-methoxyphenylacetic acid in 2.0 mL of water.

-

Heat the mixture to 60°C to ensure complete dissolution.

-

Cool the solution to 20-23°C to allow for the precipitation of the diastereomeric salt.

-

Stir the mixture at this temperature for a designated period (e.g., 1 hour) to complete crystallization.

-

Isolate the precipitated crystals by filtration.

-

Rinse the crystals with a small amount of cold solvent (e.g., water or methanol) and dry under reduced pressure.

Step 3: Liberation of the Free Amine and Conversion to Hydrochloride Salt

-

Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (1S,2S)-trans-2-aminocyclohexanol.

-

Extract the free amine into an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Dissolve the enantiopure amine in a suitable solvent (e.g., ethanol) and treat with hydrochloric acid to precipitate the hydrochloride salt.

-

Isolate the (1S,2S)-trans-2-aminocyclohexanol hydrochloride by filtration and dry.

Note: The specific enantiomer obtained depends on the chiral resolving agent used. The search results primarily detail the resolution to obtain the (1S,2S) or (1R,2R) trans isomers. Further synthetic steps would be required to convert the trans isomer to the desired (1R,2S)-cis isomer, for which detailed protocols were not found in the provided search results.

Quantitative Data for Chiral Resolution

| Resolving Agent | Solvent | Temp. (°C) | Yield (%) | Optical Purity (% ee) | Reference |

| R-2-methoxyphenylacetic acid | Water | 70 -> 20-25 | 77.5 | 97.2 | [3][5] |

| R-2-methoxyphenylacetic acid | Water | 70 -> 20-25 | 67.1 | 99.6 | [3][5] |

| R-2-methoxyphenylacetic acid | Water | 60 -> 20-23 | N/A | 97 | [3] |

| R-2-methoxyphenylacetic acid | Methanol | 60 -> 20-23 | N/A | 91 | [3] |

| L-di-p-toluoyl tartaric acid (L-DBTA) | Ethanol | N/A | N/A | >99 | [2] |

Table 1: Summary of quantitative data for the chiral resolution of trans-2-aminocyclohexanol.

Synthesis Pathway 2: Asymmetric Ring Opening of Cyclohexene Oxide

A more direct route involves the enantioselective ring-opening of meso-epoxides like cyclohexene oxide. This transformation can be catalyzed by chiral complexes, providing a scalable and efficient method to produce protected trans-1,2-amino alcohols, which are precursors to the final product.

Experimental Protocol: (salen)Co-Catalyzed Carbamate Addition

This protocol is based on the method developed by Jacobsen and Birrell for the multigram synthesis of enantioenriched trans-1,2-amino alcohols.[6]

Step 1: Catalytic Asymmetric Ring Opening

-

To an oven-dried flask, add the oligomeric (salen)Co(III)-OTf catalyst (e.g., 0.5-1 mol%).

-

Add phenyl carbamate as the nucleophile.

-

Add cyclohexene oxide as the substrate.

-

Carry out the reaction at a controlled temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours). The reaction leads to the formation of a trans-4,5-disubstituted oxazolidinone product.[6]

Step 2: Deprotection and Salt Formation

-

After the reaction is complete, subject the reaction mixture to basic deprotection conditions to hydrolyze the oxazolidinone and carbamate groups.

-

Isolate the crude trans-2-aminocyclohexanol.

-

Recrystallize the product as the hydrochloride salt to yield the final, enantiopure trans-2-aminocyclohexanol hydrochloride.

Note: This specific protocol yields the trans-amino alcohol. While highly efficient for producing enantiopure trans-1,2-amino alcohols, further steps not detailed in the search results would be necessary to invert the stereochemistry at one center to obtain the cis-product.

Quantitative Data for Asymmetric Ring Opening

| Substrate | Catalyst | Nucleophile | Temp. (°C) | Time (h) | Yield (%) | Optical Purity (% ee) | Reference |

| Cyclohexene Oxide | Oligomeric (salen)Co-OTf | Phenyl Carbamate | 50 | 24 | 91 (of oxazolidinone) | 95 (of oxazolidinone) | [6] |

| Cyclohexene Oxide | Oligomeric (salen)Co-OTf | Phenyl Carbamate | N/A | N/A | Multigram Scale | >99 (of HCl salt) | [6] |

Table 2: Summary of quantitative data for the asymmetric ring-opening of cyclohexene oxide.

Synthesis Pathway Diagrams

Caption: High-level overview of major synthetic pathways to (1R,2S)-2-aminocyclohexanol HCl.

Caption: Experimental workflow for the chiral resolution of trans-2-aminocyclohexanol.

References

- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 2. (1R,2S)-2-Aminocyclohexanol [benchchem.com]

- 3. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 4. CN113072453A - Preparation method of 2-aminocycloalkanol - Google Patents [patents.google.com]

- 5. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 6. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of (1R,2S)-2-Aminocyclohexanol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral compound of significant interest in organic synthesis and medicinal chemistry. As a vicinal amino alcohol, its stereochemical configuration plays a crucial role in its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its structural features, synthesis, chiral resolution, and spectroscopic characterization. This document is intended to serve as a detailed resource for researchers and professionals working with this versatile chiral building block.

Stereochemical and Structural Features

(1R,2S)-2-aminocyclohexanol is a stereoisomer of 2-aminocyclohexanol, characterized by a cis configuration of the amino and hydroxyl groups on the cyclohexane ring.[1] This cis arrangement means that both substituents are on the same side of the ring, which has profound implications for its conformational behavior and reactivity.

The absolute stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl group at carbon 1 having an R configuration and the amino group at carbon 2 having an S configuration.[1] The cyclohexane ring typically adopts a chair conformation to minimize steric strain.

In contrast, the trans isomers of 2-aminocyclohexanol, such as (1R,2R)-2-aminocyclohexanol, have the amino and hydroxyl groups on opposite sides of the ring. This difference in stereochemistry leads to distinct physical and chemical properties.

Quantitative Data

A summary of the available quantitative data for 2-aminocyclohexanol stereoisomers is presented below for comparative analysis.

| Property | This compound (cis) | (±)-trans-2-Aminocyclohexanol Hydrochloride |

| Molecular Formula | C₆H₁₄ClNO | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol | 151.63 g/mol |

| Melting Point | 186-190 °C[2][3] | 172-175 °C |

| Enantiomeric Excess | ≥97% (commercially available)[4] | Not applicable (racemic) |

| Specific Optical Rotation | Data not available in the searched literature. | Not applicable (racemic) |

Experimental Protocols

Synthesis of Racemic cis-2-Aminocyclohexanol

While a detailed, step-by-step protocol for the synthesis of racemic cis-2-aminocyclohexanol was not explicitly found in the searched literature, a general synthetic route starting from cyclohexene has been described in patent literature. This process typically involves:

-

Cyclization: Reaction of cyclohexene with a suitable reagent to form a cyclic intermediate.

-

Ring-opening: Nucleophilic ring-opening of the intermediate.

-

Hydrolysis: Conversion to the desired diol or amino alcohol.

A common laboratory-scale synthesis of vicinal amino alcohols involves the aminolysis of epoxides. Therefore, a plausible synthesis of racemic cis-2-aminocyclohexanol could proceed via the following steps:

-

Epoxidation of Cyclohexene: Cyclohexene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to form cyclohexene oxide.

-

Aminolysis of Cyclohexene Oxide: The resulting cyclohexene oxide is then subjected to ring-opening with an ammonia equivalent, which can be challenging due to the formation of byproducts. A more controlled approach involves using a protected amine, such as benzylamine, followed by deprotection. The reaction of cyclohexene oxide with an amine typically yields the trans-amino alcohol as the major product. To obtain the cis-isomer, alternative synthetic strategies are often employed, such as those starting from 2-aminocyclohexanone.

Chiral Resolution of 2-Aminocyclohexanol Derivatives

The separation of enantiomers from a racemic mixture is a critical step in obtaining stereochemically pure compounds. A widely used method is diastereomeric salt formation, where the racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

While a specific protocol for the resolution of cis-2-aminocyclohexanol was not found, a detailed procedure for the resolution of the corresponding trans-isomer using mandelic acid has been published and can be adapted to illustrate the general principles.[5]

General Protocol for Diastereomeric Salt Resolution (adapted for cis-2-aminocyclohexanol):

-

Salt Formation: A solution of racemic cis-2-aminocyclohexanol in a suitable solvent (e.g., ethanol or ethyl acetate) is treated with a solution of a chiral resolving agent, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid. The amount of resolving agent is typically half a molar equivalent to selectively crystallize one diastereomeric salt.

-

Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The crystals are then collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free enantiomerically enriched amino alcohol. The free base can then be extracted with an organic solvent.

-

Isolation of the Other Enantiomer: The mother liquor from the crystallization step, which is enriched in the other diastereomer, can be treated to recover the second enantiomer. This can be achieved by removing the solvent, liberating the free base, and then repeating the salt formation and crystallization process with the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid or (S)-(+)-mandelic acid).

-

Conversion to Hydrochloride Salt: The enantiomerically pure free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved product is a measure of its stereochemical purity and is typically determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

General Protocol for Chiral HPLC Analysis:

-

Column: A chiral stationary phase (CSP) column is used. The choice of column depends on the analyte.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used to achieve separation of the enantiomers.

-

Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

-

Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Spectroscopic Data

While specific, detailed NMR spectra for this compound were not found in the searched literature, commercial suppliers indicate that the compound's structure is confirmed by proton NMR.[4] The expected 1H and 13C NMR spectra would be consistent with the cis-configuration of the amino and hydroxyl groups on a cyclohexane ring. The chemical shifts and coupling constants of the protons on C1 and C2 would be particularly informative for confirming the stereochemistry.

Signaling Pathways and Experimental Workflows

(1R,2S)-2-aminocyclohexanol and its derivatives are valuable as chiral ligands in asymmetric synthesis and as probes in biochemical pathways.

Role in Cispentacin Biosynthesis

(1R,2S)-2-aminocyclopentane-1-carboxylic acid, known as cispentacin, is a natural product with antifungal properties. Its biosynthesis has been a subject of study, and it has been shown to be produced via a pathway involving a type II polyketide synthase-like machinery.[6] While (1R,2S)-2-aminocyclohexanol is not a direct intermediate in the biosynthesis of cispentacin (which has a five-membered ring), the study of its stereochemical analogs provides insights into the substrate specificity and mechanism of the enzymes involved in such biosynthetic pathways. The detailed enzymatic pathway for cispentacin biosynthesis from 2-oxoglutarate has been elucidated, involving a series of enzymatic reactions catalyzed by the "Amc" proteins.[6][7]

Caption: Biosynthetic pathway of cispentacin from 2-oxoglutarate.

Application in Asymmetric Synthesis

(1R,2S)-2-aminocyclohexanol serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a chemical reaction. A general workflow for the development and application of a chiral catalyst derived from (1R,2S)-2-aminocyclohexanol is depicted below.

Caption: General workflow for asymmetric synthesis using a catalyst derived from (1R,2S)-2-aminocyclohexanol.

Conclusion

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Page loading... [wap.guidechem.com]

- 3. cis-2-Aminocyclohexanol hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Chiral Resolution of trans-2-Aminocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active trans-2-aminocyclohexanol is a critical chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its vicinal amino and hydroxyl groups provide a versatile scaffold for the construction of complex molecular architectures, including chiral ligands for asymmetric catalysis. The stereochemistry of this compound is paramount, as different enantiomers can exhibit distinct pharmacological activities and toxicological profiles. This technical guide provides an in-depth overview of the primary methods for the chiral resolution of racemic trans-2-aminocyclohexanol, focusing on diastereomeric salt formation and enzymatic resolution. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable resolution strategy.

Methods of Chiral Resolution

The separation of enantiomers from a racemic mixture of trans-2-aminocyclohexanol can be effectively achieved through several established techniques. The most common and industrially scalable methods include:

-

Diastereomeric Salt Formation: This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treatment of the isolated diastereomeric salt with a base.

-

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. Kinetic resolution via enantioselective acylation of the amino or hydroxyl group is a widely employed strategy.

-

Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be employed for the direct separation of enantiomers. While highly effective, scalability can be a consideration for large-scale production.

This guide will focus on the first two methods, providing detailed experimental protocols and comparative data.

Diastereomeric Salt Resolution

The resolution of racemic trans-2-aminocyclohexanol and its derivatives via diastereomeric salt formation is a robust and widely used method. The choice of the resolving agent and solvent system is crucial for achieving high diastereomeric excess and yield.

Resolution using Mandelic Acid

This protocol details the resolution of N-benzyl-protected trans-2-aminocyclohexanol using (R)- and (S)-mandelic acid. The benzyl protecting group is introduced to facilitate crystallization and can be subsequently removed.

Experimental Protocol:

-

N-Benzylation of racemic trans-2-aminocyclohexanol: A mixture of racemic trans-2-aminocyclohexanol, benzaldehyde, and a reducing agent (e.g., sodium borohydride) in a suitable solvent (e.g., methanol) is stirred to form racemic trans-2-(N-benzyl)amino-1-cyclohexanol.

-

Formation of the Diastereomeric Salt: The racemic N-benzyl derivative is dissolved in a heated solvent mixture (e.g., acetone/water). A solution of (S)-mandelic acid in the same solvent system is added.

-

Crystallization: The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystallization of the less soluble diastereomeric salt, the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.

-

Isolation and Purification: The crystals are isolated by filtration, washed with a cold solvent, and dried. The diastereomeric purity can be improved by recrystallization.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH) to neutralize the mandelic acid. The free N-benzyl amino alcohol is then extracted with an organic solvent (e.g., diethyl ether).

-

Debenzylation: The N-benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the enantiopure (1R,2R)-trans-2-aminocyclohexanol.

-

Recovery of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the (1S,2S)-enantiomer, can be treated with (R)-mandelic acid to isolate the other diastereomeric salt and subsequently the (1S,2S)-trans-2-aminocyclohexanol.

Quantitative Data for Mandelic Acid Resolution of N-Benzyl-trans-2-aminocyclohexanol

| Resolving Agent | Diastereomeric Salt | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of liberated amine |

| (S)-Mandelic Acid | (1R,2R)-amine salt | 78 | >99 (after recrystallization) | >99 |

| (R)-Mandelic Acid | (1S,2S)-amine salt | 89-90 | >99 (after recrystallization) | >99 |

Caption: Workflow for lipase-catalyzed kinetic resolution.

Conclusion

The chiral resolution of trans-2-aminocyclohexanol is a well-established field with several reliable methods available to researchers. Diastereomeric salt formation is a classical and scalable technique that can provide high enantiopurity, particularly when combined with the use of N-protected derivatives and optimized crystallization conditions. Enzymatic kinetic resolution offers a highly selective and green alternative, capable of producing both enantiomers with excellent enantiomeric excess. The choice of method will depend on factors such as the desired scale of production, cost considerations, and the available laboratory equipment. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection and implementation of an effective chiral resolution strategy for trans-2-aminocyclohexanol in a research and development setting.

The Discovery and Therapeutic Potential of cis-2-Aminocyclohexanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-2-aminocyclohexanol scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active molecules. The fixed stereochemical relationship between the amino and hydroxyl groups on the cyclohexane ring provides a rigid framework that can be strategically functionalized to interact with specific biological targets. This technical guide provides an in-depth overview of the discovery of cis-2-aminocyclohexanol derivatives, focusing on their synthesis, biological evaluation, and potential mechanisms of action.

Synthetic Methodologies

The synthesis of cis-2-aminocyclohexanol derivatives is a critical step in the exploration of their therapeutic potential. Various synthetic strategies have been developed to access this core structure and its analogues. A common approach involves the modification of the amino group of the parent cis-2-aminocyclohexanol.

Experimental Protocol: Synthesis of N-(cis-2-hydroxycyclohexyl)acetamide

This protocol details a representative method for the N-acylation of cis-2-aminocyclohexanol to form an amide derivative.

Materials:

-

cis-2-Aminocyclohexanol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cis-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM).

-

Addition of Reagents: To the solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure N-(cis-2-hydroxycyclohexyl)acetamide.

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships

While extensive quantitative data for a wide range of cis-2-aminocyclohexanol derivatives is not broadly available in the public domain, the aminocyclohexanol scaffold is a component of various biologically active molecules. The following table summarizes the biological activities of some compounds containing a substituted aminocyclohexanol or related cyclic amino alcohol moiety to illustrate the potential of this structural class. It is important to note that these are not all direct derivatives of cis-2-aminocyclohexanol but serve to highlight the therapeutic promise of this scaffold.

| Compound/Derivative Class | Target/Activity | IC₅₀/Activity Value | Reference Cell Line/Assay |

| N-Aryl-N-methylaminocyclohexanols | X-ray crystallography | Not Applicable | Not Applicable |

| Allo-gibberic acid-based 1,3-aminoalcohols | Antiproliferative | 4.38–7.49 μM | NIH/3T3 fibroblast cells[1] |

| Steviol-based 1,3-aminoalcohols | Antiproliferative | Not Specified | HeLa, SiHa, A2780, MCF-7, MDA-MB-231[2] |

| Glucosamine-sulfonylurea conjugates | Urease Inhibition | 10–36 μM | Jack-bean urease[3] |

| N-(Purin-6-yl)aminopolymethylene Carboxylic Acids | Cytotoxic | Not Specified | Tumor cell lines[4] |

Structure-Activity Relationship (SAR) Insights (Hypothetical):

Based on the general principles of medicinal chemistry and the limited available data on related compounds, the following SARs can be postulated for cis-2-aminocyclohexanol derivatives:

-

N-Substitution: The nature of the substituent on the amino group is expected to be a key determinant of biological activity. Aromatic, heterocyclic, or acyl groups can be introduced to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing target binding.

-

O-Substitution: Derivatization of the hydroxyl group can also be explored to alter the physicochemical properties of the molecule and potentially introduce new interaction points with biological targets.

-

Ring Substitution: Substitution on the cyclohexane ring can provide additional vectors for exploring the chemical space and optimizing target engagement.

Potential Signaling Pathway: PI3K/Akt in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. While direct evidence for the modulation of the PI3K/Akt pathway by cis-2-aminocyclohexanol derivatives is limited, the structural features of this scaffold make it a plausible candidate for the design of inhibitors targeting kinases within this pathway.

Below is a diagram illustrating a simplified overview of the PI3K/Akt signaling cascade.

Derivatives of cis-2-aminocyclohexanol could potentially be designed to bind to the ATP-binding pocket of kinases such as PI3K or Akt, thereby inhibiting their activity and disrupting downstream signaling, leading to an anti-proliferative effect.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel cis-2-aminocyclohexanol derivatives.

Conclusion

The cis-2-aminocyclohexanol core represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its rigid stereochemistry and versatile functional handles allow for the systematic exploration of chemical space to identify compounds with potent and selective biological activities. While the publicly available data on a wide range of derivatives is currently limited, the foundational knowledge of its synthesis and the biological activities of related compounds strongly suggest that this scaffold holds significant promise for future drug discovery efforts, particularly in the realm of oncology and enzyme inhibition. Further research into the synthesis and biological evaluation of a diverse library of cis-2-aminocyclohexanol derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Physical and chemical properties of aminocyclohexanol isomers

An In-depth Technical Guide on the Physical and Chemical Properties of Aminocyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminocyclohexanol isomers. As bifunctional molecules, these compounds are crucial building blocks in medicinal chemistry and materials science. Understanding the distinct properties of each stereoisomer is paramount for their effective application in research and development, particularly in the synthesis of pharmaceuticals like Ambroxol. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of key concepts and processes.

Physical and Chemical Properties

The physical and chemical characteristics of aminocyclohexanol isomers are largely dictated by the spatial arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. These differences are most pronounced between the cis and trans diastereomers of each positional isomer (2-, 3-, and 4-aminocyclohexanol). The trans isomers are generally more thermodynamically stable, particularly for 4-aminocyclohexanol, where both bulky substituents can occupy equatorial positions in the chair conformation, minimizing steric strain.[1][2]

Data Presentation: Quantitative Properties of Aminocyclohexanol Isomers

The following tables summarize the key physical properties for the most common aminocyclohexanol isomers. Data has been compiled from various sources for a comparative overview.

Table 1: Properties of 2-Aminocyclohexanol Isomers

| Property | cis-2-Aminocyclohexanol | trans-2-Aminocyclohexanol | Source(s) |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol | [3][4] |

| Appearance | Crystalline Powder | / | [5] |

| Melting Point | 72-73 °C | / | [3][6] |

| Boiling Point | 201.1 °C @ 760 mmHg | / | [3][7] |

| Density | 1.037 g/cm³ | / | [3][7] |

| Flash Point | 75.4 °C | / | [3][7] |

| Refractive Index | ~1.502 | / | [6] |

Table 2: Properties of 4-Aminocyclohexanol Isomers

| Property | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Source(s) |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | [8][9] |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol | [8][10][11] |

| Appearance | / | White to light yellow crystalline powder | [10][11][12] |

| Melting Point | / | 108-113 °C | [8][10][11] |

| Boiling Point | / | 127 °C @ 14 mmHg | [8][10][11] |

| Density | / | ~0.98 - 1.037 g/cm³ | [10][11] |

| Solubility | / | Soluble in water; slightly soluble in methanol and chloroform. | [10][11] |

| Flash Point | / | 75.4 °C | [11] |

Conformational Stability

The thermodynamic stability of substituted cyclohexanes is primarily determined by the steric interactions of the substituents.[1] Equatorial positions are generally favored over axial positions to minimize 1,3-diaxial interactions.[1]

-

trans-4-Aminocyclohexanol : In its most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance and resulting in a thermodynamically favored state.[1][2]

-

cis-4-Aminocyclohexanol : In any chair conformation, one substituent must be axial while the other is equatorial. This leads to unavoidable 1,3-diaxial interactions and higher steric strain compared to the trans isomer.[1]

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities depress and broaden this range.[13]

Methodology:

-

Sample Preparation : A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[14]

-

Apparatus Setup : The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp or DigiMelt).[15]

-

Heating : The sample is heated rapidly to about 20°C below the expected melting point.[14] The heating rate is then reduced to ~1-2°C per minute to ensure thermal equilibrium.

-

Observation : The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[14]

Boiling Point Determination (Micro Reflux Method)

For small sample volumes, the micro reflux method provides an accurate boiling point.[16] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[17]

Methodology:

-

Setup : Approximately 0.5 mL of the liquid is placed in a small test tube with a stir bar. The tube is placed in a heating block.

-

Thermometer Placement : A thermometer is positioned with its bulb about 1 cm above the liquid's surface to measure the vapor temperature.

-

Heating : The liquid is heated gently with stirring. The boiling point is the stable temperature observed when the liquid is actively boiling and a "reflux ring" of condensing vapor is visible on the walls of the tube at the same level as the thermometer bulb.[16]

-

Recording : This stable temperature reading corresponds to the observed boiling point.[16]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method to determine the pKa of weak acids and bases.[18][19] The process involves monitoring pH changes in a solution upon the incremental addition of a titrant.[18]

Methodology:

-

Solution Preparation : A solution of the aminocyclohexanol isomer is prepared at a known concentration (e.g., 1 mM). The ionic strength is kept constant using a salt solution like 0.15 M KCl.[18]

-

Initial pH Adjustment : The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M HCl.[18]

-

Titration : A standard base (e.g., 0.1 M NaOH) is added in small, precise increments.[18]

-

Data Collection : The pH of the solution is measured and recorded after each addition of titrant, once the reading stabilizes.[18]

-

Analysis : The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups have been neutralized.[20][21] This point corresponds to the inflection point of the resulting sigmoid curve.[19]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[22] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.[23]

Methodology:

-

Suspension Preparation : An excess amount of the solid aminocyclohexanol isomer is added to a specific solvent (e.g., water, buffer) in a sealed container.[22]

-

Equilibration : The suspension is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]

-

Phase Separation : The undissolved solid is separated from the saturated solution by centrifugation or filtration. This step is critical to avoid including solid particles in the sample for analysis.[22]

-

Quantification : The concentration of the dissolved solute in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or GC.[23]

Synthetic Pathways

The stereoselective synthesis of aminocyclohexanol isomers is of significant interest. Chemoenzymatic methods offer high selectivity under mild conditions.

One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol

A modular one-pot system can be used to synthesize either cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[11][24] The pathway involves two key enzymatic steps: a reduction catalyzed by a ketoreductase (KRED) and a transamination catalyzed by an amine transaminase (ATA).[24][25] The stereochemical outcome is controlled by selecting a stereocomplementary ATA.[24]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-2-Aminocyclohexanol hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 4-Aminocyclohexanol, Cis- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 22. researchgate.net [researchgate.net]

- 23. solubility experimental methods.pptx [slideshare.net]

- 24. d-nb.info [d-nb.info]

- 25. researchgate.net [researchgate.net]

Spectroscopic and Technical Guide for (1R,2S)-2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological context for (1R,2S)-2-aminocyclohexanol hydrochloride. This chiral amino alcohol is a valuable building block in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | cis-(1R,2S)-2-aminocyclohexanol HCl |

| CAS Number | 190792-72-4 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol [1][2] |

| Appearance | White to light beige crystalline powder |

| Stereochemistry | The amino and hydroxyl groups are in a cis configuration on the cyclohexane ring. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound.[3]

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H1 (CH-OH) | ~3.5 - 4.0 | m | The proton attached to the carbon bearing the hydroxyl group. Its chemical shift is influenced by the stereochemistry and solvent. |

| H2 (CH-NH₃⁺) | ~3.0 - 3.5 | m | The proton attached to the carbon bearing the ammonium group. The positive charge on the nitrogen will deshield this proton, shifting it downfield compared to the free amine. |

| Cyclohexyl H | ~1.2 - 2.2 | m | The remaining eight protons on the cyclohexane ring will appear as a complex set of overlapping multiplets. |

| NH₃⁺ | Variable | br s | The chemical shift of the ammonium protons is highly dependent on the solvent, concentration, and temperature. |

| OH | Variable | br s | The chemical shift of the hydroxyl proton is also variable and depends on the experimental conditions. |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) | Notes |